molecular formula C15H16BrNO2S B3577630 3-[(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid

3-[(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid

Cat. No.: B3577630
M. Wt: 354.3 g/mol
InChI Key: DYAJWTFMGQUTQU-UHFFFAOYSA-N
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Description

3-[(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid is a complex organic compound that features a quinoline core structure Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid typically involves multiple steps One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis The bromination of the quinoline ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditionsThe final step involves the addition of the propanoic acid moiety through esterification or amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. The sulfanyl group may interact with thiol-containing enzymes, leading to enzyme inhibition. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester
  • 6-((6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline
  • 4-(4-Bromophenyl)-2-thiazolethiol

Uniqueness

3-[(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid is unique due to the presence of both a bromine atom and a sulfanyl group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-(6-bromo-3-ethyl-2-methylquinolin-4-yl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2S/c1-3-11-9(2)17-13-5-4-10(16)8-12(13)15(11)20-7-6-14(18)19/h4-5,8H,3,6-7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAJWTFMGQUTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1SCCC(=O)O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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